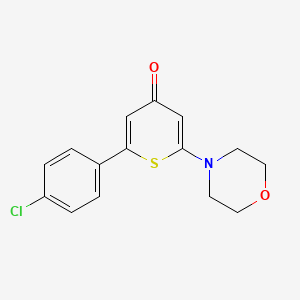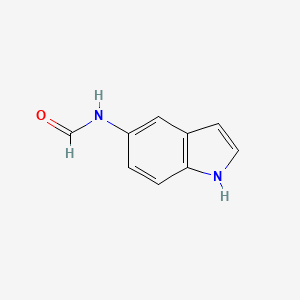
N-(1H-indol-5-yl)formamide
Overview
Description
N-(1H-indol-5-yl)formamide: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The compound consists of an indole ring system with a formamide group attached to the nitrogen atom at the 5-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: One of the common methods for synthesizing indole derivatives is the Fischer indole synthesis.
Leimgruber-Batcho Synthesis: This method involves the cyclization of o-nitrotoluene derivatives followed by reduction and cyclization to form the indole ring.
Industrial Production Methods: The industrial production of N-(1H-indol-5-yl)formamide typically involves the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert nitro-indoles to amino-indoles.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
Chemistry: N-(1H-indol-5-yl)formamide is used as a building block in the synthesis of more complex indole derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: Indole derivatives, including this compound, have shown significant biological activities such as antiviral, anticancer, and antimicrobial properties. They are used in the development of new therapeutic agents .
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases. Its ability to interact with multiple biological targets makes it a valuable compound in drug discovery .
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals. This compound is used as a precursor in the synthesis of these industrial products .
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)formamide involves its interaction with specific molecular targets in biological systems. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
N-(1H-indol-3-yl)formamide: Similar structure but with the formamide group attached at the 3-position of the indole ring.
N-(1H-indol-2-yl)formamide: Similar structure but with the formamide group attached at the 2-position of the indole ring.
Uniqueness: N-(1H-indol-5-yl)formamide is unique due to the specific position of the formamide group on the indole ring. This positional difference can significantly impact the compound’s biological activity and chemical reactivity. The 5-position attachment allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(1H-indol-5-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-6-11-8-1-2-9-7(5-8)3-4-10-9/h1-6,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPSEDULNCTFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458260 | |
| Record name | N-(1H-indol-5-yl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847255-02-1 | |
| Record name | N-(1H-indol-5-yl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


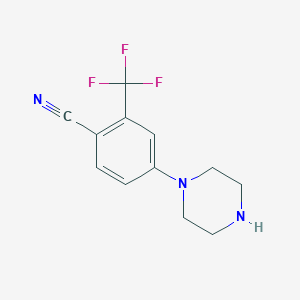
![(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol](/img/structure/B1625070.png)
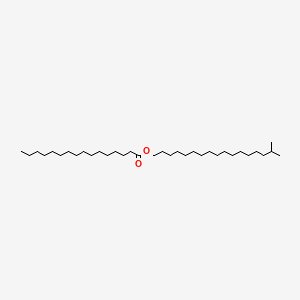
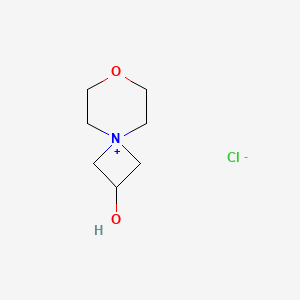

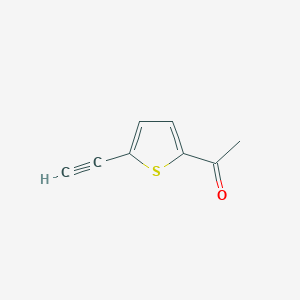
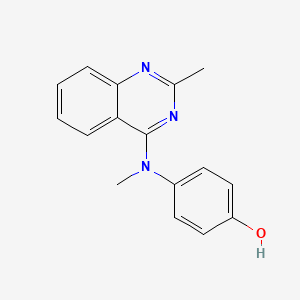
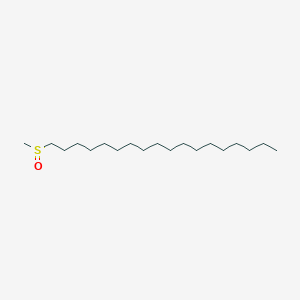
![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(3-trifluoromethylphenyl)amine](/img/structure/B1625084.png)

![3-Methyl-2-azaspiro[4.4]nonane](/img/structure/B1625087.png)
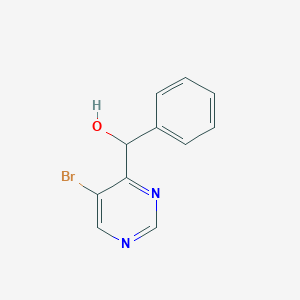
![2-Phenyl-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1625089.png)
